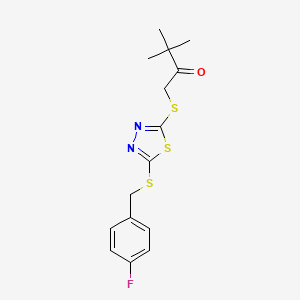

1-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-YL)thio)-3,3-dimethyl-2-butanone

CAS No.: 477333-53-2

Cat. No.: VC11341456

Molecular Formula: C15H17FN2OS3

Molecular Weight: 356.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 477333-53-2 |

|---|---|

| Molecular Formula | C15H17FN2OS3 |

| Molecular Weight | 356.5 g/mol |

| IUPAC Name | 1-[[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-3,3-dimethylbutan-2-one |

| Standard InChI | InChI=1S/C15H17FN2OS3/c1-15(2,3)12(19)9-21-14-18-17-13(22-14)20-8-10-4-6-11(16)7-5-10/h4-7H,8-9H2,1-3H3 |

| Standard InChI Key | WQXXNZQTVBFNBT-UHFFFAOYSA-N |

| SMILES | CC(C)(C)C(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)F |

| Canonical SMILES | CC(C)(C)C(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)F |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1-[[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-3,3-dimethylbutan-2-one, reflects its dual thioether linkages and ketone functionality. The 1,3,4-thiadiazole ring serves as the central scaffold, substituted at the 2-position with a thioether group connected to a 3,3-dimethyl-2-butanone moiety and at the 5-position with a 4-fluorobenzylthio group . This configuration introduces steric bulk and electronic modulation, factors critical for target engagement.

Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS Registry Number | 477333-53-2 |

| Molecular Formula | C₁₅H₁₇FN₂OS₃ |

| Molecular Weight | 356.5 g/mol |

| SMILES | CC(C)(C)C(=O)CSC1=NN=C(S1)SCC2=CC=C(C=C2)F |

| InChI Key | WQXXNZQTVBFNBT-UHFFFAOYSA-N |

The presence of fluorine enhances lipophilicity, potentially improving membrane permeability and metabolic stability. The thiadiazole core contributes to π-π stacking interactions with biological targets, while the ketone group may participate in hydrogen bonding .

Research Gaps and Future Directions

Despite structural promise, specific data on 477333-53-2 remain sparse. Critical next steps include:

-

Synthetic Optimization: Developing scalable routes with improved yields.

-

In Vitro Screening: Evaluating antimicrobial, anticancer, and anti-inflammatory activity in cell-based assays.

-

ADMET Profiling: Assessing pharmacokinetics and toxicity to guide lead optimization.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume